molecular formula C9H8BrFO2 B1459335 Methyl 3-bromo-5-fluoro-4-methylbenzoate CAS No. 1533932-57-8

Methyl 3-bromo-5-fluoro-4-methylbenzoate

Cat. No. B1459335
CAS RN: 1533932-57-8
M. Wt: 247.06 g/mol
InChI Key: MBOAEPYPUBWIRI-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-fluoro-4-methylbenzoate” is a chemical compound with the CAS Number: 1533932-57-8 . It has a molecular weight of 247.06 . It appears as a pale-yellow to yellow-brown solid or liquid .


Molecular Structure Analysis

The molecular formula of “Methyl 3-bromo-5-fluoro-4-methylbenzoate” is C9H8BrFO2 . The InChI Code is 1S/C9H8BrFO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 . The InChI key is MBOAEPYPUBWIRI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-fluoro-4-methylbenzoate” has a molecular weight of 247.06 . It is a pale-yellow to yellow-brown solid or liquid . It is stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Methyl 4-Bromo-2-methoxybenzoate
Methyl 4-bromo-2-methoxybenzoate has been synthesized through a multi-step process, starting from 4-bromo-2-fluorotoluene and undergoing bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and finally esterification. This process yields a high-purity product (99.8% by GC), showcasing the complexity and precision in the synthesis of such chemical compounds (Chen Bing-he, 2008).

Photophysical and Photochemical Properties

Zinc Phthalocyanine Derivatives
A zinc phthalocyanine derivative with a high singlet oxygen quantum yield has been synthesized and characterized. This compound, substituted with benzenesulfonamide derivative groups containing Schiff base, exhibits properties very useful for photodynamic therapy applications. Its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it a potential candidate for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Thermochemistry and Material Science

Energetic Structure–Property Relationships
The study of halogenosubstituted benzoic acids, including fluoro, chloro-, bromo-, and iodo-substituents, as well as methyl-substituted bromobenzoic acids and dibromobenzoic acids, provides insight into their thermochemical properties. Using high-level quantum-chemical composite methods and a group contribution procedure, a framework has been developed for evaluating the enthalpies of formation and vaporization of these compounds. This research is significant for material sciences and assessing chemicals' fate in the environment and atmosphere (K. Zherikova, S. Verevkin, 2019).

Photoactive Compounds

Synthesis of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
The synthesis of a novel ortho-fluoroazobenzene compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, reveals interesting photoactive properties. This compound, while not photoactive in a tightly packed crystalline state, shows photoactivity in solution. This characteristic opens possibilities for its application in fields where light-induced structural reorganization of molecules is relevant (Eric D. Sylvester, J. Benedict, 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

methyl 3-bromo-5-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOAEPYPUBWIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-fluoro-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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